Cas no 3175-90-4 (1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-)
![1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- structure](https://nl.kuujia.com/scimg/cas/3175-90-4x500.png)
3175-90-4 structure
Productnaam:1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-
1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-
- (8R,15S)-15-Methyllycopodane-5β,8,12-triol 5-acetate
- Q27107257
- UNII-8U5DZM1QOK
- 1,9-Ethanobenzo(I)quinolizine-8a,10,14(6H)-triol, decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-
- Lycopodium Base L
- C09878
- CHEBI:6592
- 3175-90-4
- [(1S,2S,10S,11R,13R,14R,15S)-2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl] acetate
- 8U5DZM1QOK
- Lycofawcine [MI]
- Lycofawcine
- Alkaloid L from lycopodium
-
- Inchi: InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3/t11-,13+,14+,15+,16+,17-,18-/m0/s1
- InChI-sleutel: ZHMNKOPAHVBXQW-HCXPVWKYSA-N
- LACHT: CC(O[C@@H]1C[C@@H]2[C@@H]([C@H](C[C@]34N(CCC[C@H]13)CCC[C@@]42O)C)O)=O
Berekende eigenschappen
- Exacte massa: 323.209658
- Monoisotopische massa: 323.209658
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 511
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.2
- Topologisch pooloppervlak: 70
Experimentele eigenschappen
- Dichtheid: 1.25
- Kookpunt: 458.1°C at 760 mmHg
- Vlampunt: 230.8°C
- Brekindex: 1.58
- pka: 9.7(at 25℃)
1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T33023-5 mg |
Lycofawcine |
3175-90-4 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T33023-5mg |
Lycofawcine |
3175-90-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 |
1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- Gerelateerde literatuur
-
Priya Saxena,Jisha Mary Thomas,Chinnappan Sivasankar,Natesan Thirupathi New J. Chem. 2019 43 2307
-
Nikita Basant,Shikha Gupta,Kunwar P. Singh Toxicol. Res. 2016 5 340
-
A. Paden King,Hendryck A. Gellineau,Samantha N. MacMillan,Justin J. Wilson Dalton Trans. 2019 48 5987
-
Tamsyn M. Ross,Suzanne M. Neville,David S. Innes,David R. Turner,Boujemaa Moubaraki,Keith S. Murray Dalton Trans. 2010 39 149
-
A. Paden King,Hendryck A. Gellineau,Samantha N. MacMillan,Justin J. Wilson Dalton Trans. 2019 48 5987
3175-90-4 (1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-) Gerelateerde producten
- 2228082-20-8(2-amino-2-1-(3-cyano-4-fluorophenyl)cyclopropylacetic acid)
- 2228602-08-0(2-(2,3-dihydro-1H-inden-4-yl)-1-methylpiperazine)
- 391652-45-2([(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 1378784-36-1(1-(3,5-difluorophenyl)-3-oxocyclobutane-1-carbonitrile)
- 314028-72-3((2E)-N-(furan-2-yl)methyl-2-(4-methylphenyl)formamido-3-(4-nitrophenyl)prop-2-enamide)
- 2228677-47-0(3-(2-chloroquinolin-3-yl)-3-hydroxypropanenitrile)
- 1881558-76-4(1-(pentan-3-yloxy)methyl-1H-pyrazol-4-amine)
- 1105216-70-3(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide)
- 869071-81-8(N'-benzyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 1782803-64-8((3-phenylcyclobutyl)methanol)
Aanbevolen leveranciers
Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
